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Propyl sorbate

Lipophilicity Formulation science Antimicrobial preservative design

Propyl sorbate (CAS 10297-72-0; molecular formula C₉H₁₄O₂; MW 154.21 g/mol) is the n-propyl ester of sorbic acid (2E,4E-hexa-2,4-dienoic acid). It is a clear, colourless liquid with a sweet fruity aroma, practically insoluble in water but soluble in ethanol.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 10297-72-0
Cat. No. B080131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl sorbate
CAS10297-72-0
SynonymsPropyl sorbate
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCOC(=O)C=CC=CC
InChIInChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+
InChIKeyJAVXBQKCKGHZHM-TWTPFVCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Sorbate (CAS 10297-72-0): Technical Baseline and Procurement Positioning for the C9 Sorbate Ester


Propyl sorbate (CAS 10297-72-0; molecular formula C₉H₁₄O₂; MW 154.21 g/mol) is the n-propyl ester of sorbic acid (2E,4E-hexa-2,4-dienoic acid) [1]. It is a clear, colourless liquid with a sweet fruity aroma, practically insoluble in water but soluble in ethanol [1]. Propyl sorbate is listed in the FDA Substances Added to Food inventory (FEMA GRAS No. 4614) [2] and was evaluated by JECFA at its 76th meeting (2012), which concluded no safety concern at current levels of intake when used as a flavouring agent [3]. As the third member of the linear sorbate ester homologous series (methyl → ethyl → propyl → butyl), propyl sorbate occupies a distinct intermediate position in terms of lipophilicity, volatility, and antimicrobial spectrum that cannot be replicated by simply substituting a shorter- or longer-chain ester or the parent acid/salt.

Why Generic Substitution of Propyl Sorbate with Sorbic Acid or Potassium Sorbate Fails in Non-Aqueous and Intermediate-pH Systems


Sorbic acid (pKa 4.76) and its potassium salt—the workhorse preservatives of the food and cosmetic industries—suffer from two fundamental constraints that propyl sorbate is specifically positioned to overcome. First, sorbic acid antimicrobial activity is strongly pH-dependent; its use is not recommended when pH exceeds 6.0, as the undissociated (active) fraction drops precipitously above the pKa [1]. Second, the high water solubility of potassium sorbate (~58% w/w at 20 °C) and near-zero lipophilicity (LogP approximately −0.13 to −1.72) render it poorly suited for non-aqueous or emulsified systems where microbial proliferation occurs at the lipid–water interface. Propyl sorbate, with a LogP of 2.07–2.92, partitions preferentially into lipid phases while retaining sufficient aqueous activity to bridge both compartments [2]. Simply selecting methyl or ethyl sorbate (shorter chains, lower LogP, higher volatility) or butyl sorbate (longer chain, LogP ~3.44, limited aqueous penetration) yields a different physicochemical profile that alters antimicrobial efficacy, formulation compatibility, and sensory properties. Each sorbate ester occupies a narrow and non-substitutable performance window defined by its alkyl chain length.

Propyl Sorbate (10297-72-0) Quantitative Differentiation Evidence Against Closest Analogs


LogP 2.07–2.92: Propyl Sorbate Occupies a Distinct Intermediate Lipophilicity Window Among Sorbate Esters, Determining Phase Partitioning and Antimicrobial Availability

Propyl sorbate exhibits a measured/calculated LogP in the range 2.07–2.92, placing it at a specific intermediate position within the sorbate ester homologous series. This LogP is approximately 0.4–1.6 log units higher than ethyl sorbate (LogP ~1.68–2.39) and approximately 0.5–1.4 log units lower than butyl sorbate (LogP ~3.44) [1]. Relative to sorbic acid (LogP ~1.33) and potassium sorbate (LogP −0.13 to −1.72), propyl sorbate is 0.7–1.6 and 2.2–4.6 log units more lipophilic, respectively [2]. This LogP translates into a predicted 10-fold to >1000-fold higher partitioning into lipid phases versus the acid or salt forms, directly affecting antimicrobial availability at oil–water interfaces in emulsions, fat-based foods, and lipid-rich cosmetic formulations.

Lipophilicity Formulation science Antimicrobial preservative design

Propyl Sorbate Extends Microbial Growth Lag Phase by 8–20 Hours Compared to Sorbic Acid in Direct Comparative Antimicrobial Assay

In a direct comparative study, Huang et al. (2002) synthesized methyl, ethyl, propyl, and butyl sorbates and tested their antimicrobial activity against sorbic acid as the baseline comparator. The four sorbate esters, including propyl sorbate, were shown to prolong the microbial growth lag phase by 8–20 hours and significantly reduce biomass compared to sorbic acid [1]. This lag phase extension is a direct kinetic measure of preservative efficacy: a longer lag phase translates to extended product shelf-life before microbial spoilage onset. The synthesis yields were 60–70%, confirming practical synthetic accessibility [1].

Antimicrobial activity Lag phase extension Food preservation

Sorbate Esters Exhibit a Biocompatibility Window in Caco-2 Cells: Isopropyl Sorbate IC50 0.32% w/w vs. Sorbic Acid <0.045% w/w (MTT Assay)

Nemes et al. (2020) conducted a comparative biocompatibility study of sorbic acid derivatives using MTT and Neutral Red assays on Caco-2 human intestinal epithelial cells. In the MTT assay, the IC50 of isopropyl sorbate (a branched structural isomer of propyl sorbate) was 0.32% w/w, compared to sorbic acid at <0.045% w/w and potassium sorbate at >0.75% w/w [1]. This places the sorbate ester in a distinct intermediate cytotoxicity zone—approximately 7-fold less cytotoxic than sorbic acid yet more membrane-active than the highly tolerated potassium salt. In the in vivo Galleria mellonella larval toxicity model, isopropyl sorbate did not produce significant mortality, supporting a favorable acute toxicity profile [1]. The antimicrobial properties of isopropyl sorbate were described as outstanding compared to sorbic acid and potassium sorbate [1]. Caution: these data were obtained for isopropyl sorbate (branched ester), not n-propyl sorbate; extrapolation to the linear propyl ester is structurally plausible but requires verification.

Cytotoxicity Biocompatibility Caco-2 intestinal model Preservative safety

Sorbate Esters Retain Antimicrobial Activity Across pH 5–8, Overcoming the pH ≤6.0 Limitation of Sorbic Acid and Potassium Sorbate

Chen and Wang (2009) determined the minimal inhibitory concentrations (MIC) of four alkyl sorbates (including propyl sorbate) against six common mold species and evaluated their pH-dependent and thermal stability. All four sorbate esters demonstrated strong antifungal activity across a pH range of 5–8, and notably retained antimicrobial efficacy after heat treatment at 121 °C for 30 minutes [1]. This pH range significantly exceeds the effective window of sorbic acid, which relies on the undissociated acid form (pKa 4.76) and is not recommended for use above pH 6.0 [2]. The ability to maintain antimicrobial activity up to pH 8 represents an effective operational extension of approximately 2–3 pH units into weakly alkaline conditions where sorbic acid and potassium sorbate fail. Among the four esters, butyl sorbate exhibited the strongest overall inhibition; however, propyl sorbate contributed to the class-level finding of broad pH robustness [1].

pH stability Antimicrobial preservative Low-acid food preservation Alkaline formulation

Propyl Sorbate Holds JECFA and FEMA GRAS Clearance as a Flavouring Agent, Enabling Dual-Function (Flavor + Preservation) Procurement Not Available with Sorbic Acid or Potassium Sorbate

Propyl sorbate is recognized by both JECFA and FEMA with a specific functional classification as a flavouring agent. JECFA evaluated propyl sorbate at its 76th meeting (2012) and assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It carries FEMA GRAS number 4614 under the expert panel assessment published in FEMA GRAS Publication No. 24 [2]. In contrast, sorbic acid (E200) and potassium sorbate (E202) are regulated primarily as preservatives under food additive legislation. The explicit flavoring-agent designation gives propyl sorbate a dual functional identity—it can be procured and labeled as a flavor ingredient while simultaneously contributing antimicrobial preservation, a regulatory-commercial attribute not shared by the acid or salt forms. The JECFA flavor specification includes full quality parameters (clear colourless liquid, sweet fruity aroma), providing standardized procurement specifications [1].

Regulatory compliance Flavor ingredient GRAS JECFA Dual-function additive

Propyl Sorbate (10297-72-0): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Non-Aqueous and Emulsion-Based Food Preservation Where Sorbic Acid Salts Are Ineffective

Propyl sorbate's LogP of 2.07–2.92 enables preferential partitioning into lipid phases, making it the sorbate ester of choice for oil-based foods, fat-based spreads, dressings, and water-in-oil emulsions where potassium sorbate (LogP −0.13 to −1.72) remains confined to the aqueous phase and fails to protect the lipid domain where lipophilic spoilage organisms proliferate. The 8–20 hour lag phase extension demonstrated by Huang et al. (2002) [1] translates to measurable shelf-life extension in these product categories. This scenario stems directly from the LogP differentiation and antimicrobial efficacy evidence established in Section 3.

Flavor-Preservative Dual-Function Ingredient for Clean-Label and Simplified-Ingredient Product Development

Because propyl sorbate is explicitly classified and safety-cleared by JECFA as a flavouring agent (JECFA No. 2164; ADI: no safety concern, 2012) and holds FEMA GRAS 4614 [2], it can be incorporated into formulations as a flavor ingredient while simultaneously contributing antimicrobial preservation. This dual functionality allows formulators to reduce the total number of additives listed on the product label—a significant commercial advantage in consumer markets demanding 'cleaner' ingredient declarations. No other sorbate ester currently holds this specific combination of explicit flavoring-agent regulatory status with demonstrated preservative activity in the same molecule.

Low-Acid and Neutral-pH Personal Care and Cosmetic Preservation (pH 5.0–8.0)

The class-level finding by Chen and Wang (2009) [3] that sorbate esters retain antimicrobial activity across pH 5–8 directly addresses a critical gap in personal care preservation. Sorbic acid and potassium sorbate lose efficacy above pH 6.0–6.5 due to dissociation of the active undissociated acid form (pKa 4.76). In skincare, haircare, and oral care products formulated at or near neutral pH (5.5–7.5), propyl sorbate offers a preservative option that remains functionally active where traditional sorbate preservatives fail. The thermal stability (121 °C/30 min) [3] further supports its use in products requiring hot-fill or pasteurization processing. Biocompatibility data from the Caco-2 model (Nemes et al., 2020) [4] provide supporting safety context, though direct propyl sorbate toxicology verification is warranted.

Research Tool for Structure–Activity Relationship (SAR) Studies of α,β-Unsaturated Carbonyl Antimicrobial Agents

Propyl sorbate serves as a defined intermediate-chain reference compound within the sorbate ester series for SAR and QSAR investigations. The Narasimhan et al. (2007) QSAR framework for 2,4-hexadienoic acid derivatives [5] established that molecular connectivity indices correlate with antimicrobial activity, and the progressive LogP shift from methyl (1.29) through ethyl (1.68–2.39) to propyl (2.07–2.92) to butyl (3.44) provides a systematic experimental series for studying the relationship between lipophilicity and antimicrobial spectrum. In academic and industrial preservative discovery programs, propyl sorbate is the essential C3 data point in this homologous series—without it, the SAR interpolation between the shorter and longer esters is incomplete.

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